molecular formula C26H37ClF3NO4Si2 B587151 rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 CAS No. 1329840-70-1

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4

カタログ番号 B587151
CAS番号: 1329840-70-1
分子量: 580.225
InChIキー: CZLOCSCGTRCIBH-AREBVXNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4” is a biochemical compound with the molecular formula C26H33D4ClF3NO4Si2 and a molecular weight of 580.22 . It is used for proteomics research .


Molecular Structure Analysis

The molecule contains a total of 76 bonds. There are 39 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 (thio-) carbamate (aromatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 580.22 and a molecular formula of C26H33D4ClF3NO4Si2 . Additional physical and chemical properties such as solubility and stability under various conditions would typically be provided in a Certificate of Analysis .

科学的研究の応用

Efavirenz and Antiretroviral Therapy

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1 infection. Its role and efficacy in combination antiretroviral therapy (ART) have been well-documented. Efavirenz is preferred for its potent antiviral activity, once-daily dosing, and availability in fixed-dose combinations, enhancing adherence.

Pharmacogenetics and Pharmacokinetics

The pharmacogenetics and pharmacokinetics of Efavirenz are crucial for its effectiveness and tolerability. Variations in genes encoding metabolic enzymes can significantly affect drug levels, impacting both efficacy and the risk of side effects. Studies have shown that genetic polymorphisms, particularly in the CYP2B6 enzyme, influence Efavirenz metabolism, necessitating dose adjustments in specific populations to optimize treatment outcomes and minimize toxicity (Rakhmanina & van den Anker, 2010).

Resistance and Drug Development

Resistance to Efavirenz and cross-resistance within the NNRTI class remains a significant challenge. The emergence of drug-resistant HIV strains necessitates ongoing research into novel NNRTIs and strategies to overcome resistance. Derivatives or analogs of Efavirenz, possibly including compounds like "rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4", are of interest for their potential to provide options with improved resistance profiles or pharmacokinetic properties (Geretti, Armenia, & Ceccherini‐Silberstein, 2012).

Safety and Monitoring

Monitoring and managing the side effects of Efavirenz, especially neuropsychiatric effects, is critical for maintaining adherence to ART. The relationship between Efavirenz plasma concentrations and side effects highlights the importance of therapeutic drug monitoring. Research into alternatives and derivatives aims to identify compounds that retain the efficacy of Efavirenz while reducing adverse effects, enhancing patient quality of life (Solas & Gagnieu, 2011).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information would typically be provided in a Safety Data Sheet .

特性

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetradeuteriocyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37ClF3NO4Si2/c1-22(2,3)36(7,8)34-19-16-17(27)15-18-20(19)31-21(32)33-25(18,26(28,29)30)14-13-24(11-12-24)35-37(9,10)23(4,5)6/h15-16H,11-12H2,1-10H3,(H,31,32)/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLOCSCGTRCIBH-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3(CC3)O[Si](C)(C)C(C)(C)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClF3NO4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747162
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4

CAS RN

1329840-70-1
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。